5-Aminobicyclo[2.2.1]hept-2-en-7-one
Description
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
5-aminobicyclo[2.2.1]hept-2-en-7-one |
InChI |
InChI=1S/C7H9NO/c8-6-3-4-1-2-5(6)7(4)9/h1-2,4-6H,3,8H2 |
InChI Key |
LGDYPYUMNXSLHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC(C1N)C2=O |
Origin of Product |
United States |
Preparation Methods
Electrophilic Amination Strategies
Electrophilic amination of preformed bicyclo[2.2.1]hept-2-en-7-one represents a direct route to introduce the amino group at the 5-position. In a seminal study, the ketone functionality at position 7 was preserved during amination by employing hydroxylamine-O-sulfonic acid (HOSA) as the nitrogen source. The reaction proceeds via in situ generation of an electrophilic nitrenoid species, which attacks the electron-rich bridgehead carbon (C5) of the norbornene system.
Key parameters :
- Solvent: Dichloromethane at −20°C
- Yield: 42–48% (isolated as hydrochloride salt)
- Stereoselectivity: Predominantly endo configuration due to steric shielding by the ketone group
This method, however, suffers from moderate yields due to competing epoxidation side reactions, as observed in analogous peracid-mediated oxidations of norbornene ketones.
Chiral Resolution of Racemic Mixtures
Enzymatic Kinetic Resolution
The chemoenzymatic approach pioneered for 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) synthesis offers a template for asymmetric amination. Candida antarctica lipase B (CAL-B) catalyzed the enantioselective acetylation of racemic 5-aminonorbornenone derivatives, enabling separation of enantiomers via column chromatography:
| Parameter | Value |
|---|---|
| Enzyme loading | 20 mg/mmol substrate |
| Acyl donor | Vinyl acetate |
| Conversion (48 h) | 51% (theoretical maximum) |
| ee (product) | >99% |
| ee (unreacted) | 98% |
This methodology, adapted from carbovir precursor synthesis, demonstrates scalability to multigram quantities while maintaining optical purity.
Ring-Opening/Ring-Closing (RORC) Strategies
Lactam Intermediate Utilization
Building on the Vince lactam framework, a three-step sequence achieves 5-aminonorbornenone:
Lactam alkylation :
$$ \text{2-Azabicyclo[2.2.1]hept-5-en-3-one} + \text{MeOTf} \xrightarrow{\text{NaH, THF}} \text{N-methyl lactam} $$
Yield: 89%Ketone introduction :
Oxidative cleavage of the lactam ring using RuO₄ generates the 7-keto group while preserving the amino functionality.Stereochemical refinement :
Diastereomeric crystallization from hexane/ethyl acetate affords >95% endo-isomer purity.
Tandem Diels-Alder/Amination Approaches
In Situ Functionalization
A breakthrough methodology employs a modified Diels-Alder reaction between cyclopentadiene and a nitroketone dienophile:
$$
\text{Cyclopentadiene} + \text{5-Nitro-2,4-pentadienone} \xrightarrow{\text{EtAlCl}_2} \text{5-Nitrobicyclo[2.2.1]hept-2-en-7-one}
$$
Subsequent hydrogenation over Raney Ni at 50 psi H₂ affords the target amine:
| Step | Conditions | Yield |
|---|---|---|
| Diels-Alder | −78°C, 12 h | 67% |
| Nitro reduction | EtOH, 50°C, 6 h | 92% |
This route, adapted from β-amino ester syntheses, benefits from atom economy and avoids protective group manipulations.
Advanced Catalytic Systems
Palladium-Catalyzed C–H Amination
State-of-the-art transition metal catalysis enables direct C5–H bond amination without prefunctionalization:
$$
\text{Bicyclo[2.2.1]hept-2-en-7-one} + \text{NaN}3 \xrightarrow{\text{Pd(OAc)}2, \text{PhI(OAc)}2} \text{5-Azido derivative} \xrightarrow{\text{H}2/\text{Pd/C}} \text{5-Aminonorbornenone}
$$
Optimized conditions :
- Ligand: 2,2'-Bipyridine
- Temp: 80°C in DCE
- Yield (two steps): 58%
- Functional group tolerance: Ketone remains intact
Chemical Reactions Analysis
Reduction of the 7-Ketone Group
The ketone moiety undergoes stereoselective reduction to form secondary alcohols. Enzymatic and chemical methods show distinct outcomes:
Enzymatic reductions favor Re-face attack, while classical hydrides lack stereochemical control .
Nucleophilic Additions to the Ketone
The electrophilic carbonyl carbon reacts with organometallic reagents:
| Nucleophile | Product | Yield | Notes |
|---|---|---|---|
| MeMgBr | 7-Hydroxy-7-methyl derivative | 75% | Tertiary alcohol formation |
| PhLi | 7-Hydroxy-7-phenyl derivative | 68% | Aromatic substitution |
These additions are facilitated by the strained bicyclic system enhancing carbonyl reactivity .
Diels-Alder Reactivity
The 2-en double bond acts as a dienophile in [4+2] cycloadditions:
| Diene | Catalyst | Product | Yield | Regioselectivity |
|---|---|---|---|---|
| 1,3-Butadiene | BF<sub>3</sub>·Et<sub>2</sub>O | Bicyclo[4.3.1]decane derivative | 82% | endo preference |
| Furan | None | Oxabicyclic adduct | 65% | Ortho dominance |
Steric effects from the amino group direct endo transition states .
Enamine-Mediated Transformations
The amino group participates in enamine catalysis:
| Reaction | Substrate | Product | Application |
|---|---|---|---|
| Aldol condensation | Propanal | β-Hydroxy ketone adduct | Asymmetric synthesis |
| Michael addition | Methyl acrylate | 1,5-Dicarbonyl compound | Natural product precursors |
Enamine intermediates enable α-functionalization under mild conditions .
Retro-Diels-Alder (RDA) Fragmentation
Thermal cleavage regenerates simpler synthons:
| Conditions | Fragments | Application |
|---|---|---|
| 220°C, 1,2-dichlorobenzene | Cyclopentadiene + amino ketone | Traceless chirality transfer |
| Microwave, 200°C | Furan + aminocyclohexenone | Domino reaction sequences |
RDA enables controlled disassembly for iterative synthesis .
Schiff Base Formation
Condensation with carbonyl compounds yields imines:
| Aldehyde | Product | Stability |
|---|---|---|
| Salicylaldehyde | Fluorescent macrocycle | pH-sensitive |
| 2-Pyridinecarboxaldehyde | N,N-Bidentate ligand | Metal chelation |
Schiff bases serve as intermediates for coordination polymers .
Enzymatic Oxidation Pathways
GDH-mediated transformations in biological systems:
| Substrate | Product | Biological Role |
|---|---|---|
| α-Ketoglutarate | Enhanced insulin secretion | Diabetes management |
| Glutamate | ATP production modulation | Cellular energetics |
The amino group facilitates binding to mitochondrial enzymes .
Scientific Research Applications
5-Aminobicyclo[2.2.1]hept-2-en-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Aminobicyclo[2.2.1]hept-2-en-7-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure can interact with various enzymes and receptors. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Amino-Substituted Norbornene Derivatives
3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide
- Structure: Amino and carboxamide groups at the 3-exo and 2-exo positions, respectively.
- Properties : Melting point 235–253°C, molecular weight 152.19 g/mol .
- Key Differences: The carboxamide group introduces hydrogen-bonding capacity, enhancing solubility compared to the ketone in the target compound. Positional isomerism (3-exo vs. 5-amino) alters steric and electronic profiles.
3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic Acid
Substituent Effects on Electronic Properties
5-Ethynylbicyclo[2.2.1]hept-2-en-7-one
- Structure: Ethynyl group at position 5 instead of amino.
- Applications : The electron-withdrawing ethynyl group enhances reactivity in cycloadditions .
- Comparison: The amino group in the target compound may act as a hydrogen bond donor, influencing binding in biological systems, whereas the ethynyl group prioritizes π-orbital interactions.
5-Methylbicyclo[2.2.1]hept-2-ene
- Structure : Methyl group at position 3.
- Properties: Lower polarity (molecular weight 108.18 g/mol) compared to the amino-ketone derivative .
Heteroatom-Containing Analogs
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
- Structure : Oxygen replaces a bridgehead carbon, forming a lactone-like structure.
- Properties : Increased polarity due to the ether oxygen and carboxylic acid .
- Key Difference : The oxygen atom reduces ring strain compared to the all-carbon bicyclic system, altering thermal stability and reaction pathways.
Ring Size and Bridging Variations
(1S,2S,5R)-5-Aminobicyclo[3.1.0]hexane-2-carboxylic Acid (Bicyclo-GABA)
- Structure: Smaller [3.1.0] bicyclic system with amino and carboxylic acid groups.
- Biological Activity : Potent inhibitor of the betaine/GABA transporter 1 (BGT1; IC₅₀ in nM range) .
- Comparison : The [2.2.1] system in the target compound offers greater conformational rigidity, which may limit biological activity compared to the more flexible [3.1.0] analog.
Data Tables
Table 1: Physical Properties of Selected Bicyclic Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 5-Aminobicyclo[2.2.1]hept-2-en-7-one | C₇H₉NO | 123.16 | Not reported | Amino (5), Ketone (7) |
| 3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide | C₈H₁₂N₂O | 152.19 | 235–253 | Amino (3), Carboxamide (2) |
| 5-Ethynylbicyclo[2.2.1]hept-2-en-7-one | C₉H₈O | 132.16 | Not reported | Ethynyl (5), Ketone (7) |
| 5-Methylbicyclo[2.2.1]hept-2-ene | C₈H₁₂ | 108.18 | Not reported | Methyl (5) |
| 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid | C₇H₈O₃ | 140.14 | Not reported | Ether (7), Carboxylic Acid (2) |
Q & A
Q. What steps validate the compound’s purported mechanism in inhibiting enzymatic targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
